molecular formula C19H28ClNO B2417868 Adamantan-1-yl-(2-ethoxybenzyl)amine hydrochloride CAS No. 820245-50-9

Adamantan-1-yl-(2-ethoxybenzyl)amine hydrochloride

Cat. No.: B2417868
CAS No.: 820245-50-9
M. Wt: 321.89
InChI Key: CJPWWDTUHHVBEK-YXAYDMHWSA-N
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Description

Nomenclature and Structural Identity

Adamantan-1-yl-(2-ethoxybenzyl)amine hydrochloride (CAS: 820245-50-9) is a structurally complex adamantane derivative with the molecular formula C₁₉H₂₈ClNO and a molecular weight of 321.88 g/mol . Its systematic IUPAC name, N-(2-ethoxybenzyl)-1-adamantanamine hydrochloride , reflects its two primary components:

  • A 1-adamantyl group, a diamondoid hydrocarbon core with a rigid tetracyclic structure.
  • A 2-ethoxybenzyl substituent, comprising a benzyl ring modified by an ethoxy (-OCH₂CH₃) group at the ortho position.

The hydrochloride salt form enhances solubility in polar solvents, a critical feature for pharmacological applications. Spectroscopic characterization (¹H NMR, ¹³C NMR) confirms the connectivity: the adamantane’s bridgehead nitrogen bonds to the benzyl group, while the ethoxy moiety occupies the benzene ring’s second position.

Structural Highlights

Feature Description
Adamantane core Tricyclo[3.3.1.1³,⁷]decane skeleton
Substituent position Bridgehead (C1) nitrogen linkage
Benzyl modification Ortho-ethoxy group enhances hydrophilicity

Historical Context in Adamantane Chemistry

Adamantane, first isolated from petroleum in 1933 by Landa and Macháček, marked the discovery of diamondoid hydrocarbons. Its synthesis remained challenging until Schleyer’s 1957 breakthrough using Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene. This paved the way for functionalized derivatives like this compound, which emerged from efforts to enhance adamantane’s bioactivity through targeted substitutions.

Early adamantane derivatives, such as amantadine (1-adamantylamine), demonstrated antiviral properties in the 1960s. The introduction of aromatic and ether-containing side chains, as seen in this compound, aimed to improve binding affinity to biological targets while retaining adamantane’s metabolic stability.

Position in Adamantane Derivative Classification

This compound belongs to the bridgehead-substituted adamantane amines , a subclass characterized by nitrogen-based functionalization at the adamantane’s most stable position (C1). Its structural classification aligns with two broader categories:

  • Amino-adamantanes : Includes antiviral agents (e.g., rimantadine) and NMDA receptor antagonists (e.g., memantine).
  • Arylalkyl-adamantanes : Combines adamantane’s lipophilicity with aromatic pharmacophores for targeted drug design.

Comparative Analysis of Adamantane Derivatives

Compound Substituent Application
Amantadine -NH₂ at C1 Antiviral, antiparkinsonian
Memantine -NH(CH₃)₂ at C1 Neuroprotective (Alzheimer’s)
This compound -NH-CH₂-C₆H₄-OCH₂CH₃ at C1 Antimicrobial research

Significance in Organic and Medicinal Chemistry Research

The hybrid structure of this compound merges adamantane’s unique physicochemical properties with a tunable benzyl ether moiety, enabling diverse applications:

Organic Chemistry Applications

  • Synthetic versatility : The ethoxybenzyl group permits further functionalization via electrophilic aromatic substitution or ether cleavage.
  • Catalyst design : Adamantane’s rigidity stabilizes transition states in asymmetric catalysis, while the benzyl group modulates steric effects.

Medicinal Chemistry Research

  • Antimicrobial potential : Recent studies highlight its efficacy against Gram-positive bacteria (e.g., Staphylococcus epidermidis) with MIC values of 62.5–1000 µg/mL.
  • Neuroprotective activity : Analogous adamantane derivatives show promise in mitigating diabetes-induced cognitive deficits via GLP-1 and BDNF pathway modulation.
  • Drug delivery : The adamantane core’s lipophilicity enhances blood-brain barrier penetration, critical for CNS-targeted therapies.

Recent Research Findings

Study Focus Key Insight Source
Antimicrobial screening 4x higher potency vs. S. epidermidis than parent amine MDPI (2024)
Cytotoxicity No significant proliferation changes in A549, HeLa cells MDPI (2024)
Synthetic routes Reductive amination of 1-adamantanamine with 2-ethoxybenzaldehyde AaronChem

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]adamantan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO.ClH/c1-2-21-18-6-4-3-5-17(18)13-20-19-10-14-7-15(11-19)9-16(8-14)12-19;/h3-6,14-16,20H,2,7-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPWWDTUHHVBEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC23CC4CC(C2)CC(C4)C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of adamantane derivatives, including Adamantan-1-yl-(2-ethoxybenzyl)amine hydrochloride, typically involves the construction of the adamantane framework through various synthetic routes. One common method is the total synthesis approach, which involves the formation of the tricyclic adamantane structure from simpler precursors . Another method involves ring expansion or contraction reactions of corresponding adamantane homologues . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Adamantan-1-yl-(2-ethoxybenzyl)amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as formic acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield adamantane derivatives with functional groups like hydroxyl or carbonyl groups .

Scientific Research Applications

The adamantane structure is known for its biological significance, particularly in the development of antiviral agents. Compounds derived from adamantane have been utilized in treating influenza A virus infections and exhibit properties as NMDA receptor antagonists, which are relevant in neurodegenerative diseases like Parkinson's and Alzheimer's disease .

Antiviral Properties

Adamantan-1-yl-(2-ethoxybenzyl)amine hydrochloride has shown promise as a potential antiviral agent. Its structural features may contribute to inhibiting viral replication by targeting specific viral proteins or pathways. For instance, derivatives of adamantane have been documented to possess antiviral activities against various strains of influenza due to their ability to interfere with viral uncoating processes .

Neuroprotective Effects

Research indicates that compounds with an adamantane backbone can act as neuroprotective agents. The mechanism often involves modulation of glutamate receptors, which play a crucial role in neuronal signaling and survival . The unique structure of adamantanamines allows them to penetrate the blood-brain barrier effectively, making them suitable candidates for treating central nervous system disorders.

Case Studies and Research Findings

Several studies have explored the efficacy and applications of adamantanamine derivatives, including this compound.

  • Pharmacological Evaluation : A study evaluated various adamantane derivatives for their antiviral activities and found that modifications to the amine group significantly affected their binding affinities to viral proteins. The introduction of bulky groups like ethoxybenzyl improved their metabolic stability and reduced toxicity profiles .
  • Structure-Activity Relationship Studies : Research focused on the structure-activity relationship of adamantane derivatives demonstrated that specific substitutions at the benzyl position could enhance selectivity towards sigma receptors, which are implicated in various neurological disorders . This finding suggests that this compound could be optimized for better therapeutic outcomes.
  • In Vivo Studies : In vivo studies have shown that compounds similar to this compound exhibit significant neuroprotective effects in animal models of neurodegenerative diseases. These studies highlight the potential for developing new treatments based on this compound class .

Mechanism of Action

The mechanism of action of Adamantan-1-yl-(2-ethoxybenzyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the stability and bioavailability of the compound, allowing it to effectively interact with its targets . The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in antiviral applications, adamantane derivatives can inhibit viral replication by targeting viral proteins .

Biological Activity

Adamantan-1-yl-(2-ethoxybenzyl)amine hydrochloride is a compound characterized by its unique adamantane structure combined with an ethoxybenzyl moiety. This combination results in distinct biological activities that have been explored through various studies. The following sections detail the synthesis, pharmacological evaluations, and biological activities of this compound.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that allow for the precise control over the compound's structure and purity. The molecular formula is C19H28ClNOC_{19}H_{28}ClNO with a molecular weight of approximately 321.89 g/mol. The adamantane structure contributes to the compound's rigidity and stability, while the ethoxybenzyl group enhances its functional properties, potentially influencing its biological activity.

Pharmacological Evaluations

Recent studies have highlighted the biological activities associated with adamantane derivatives, including:

Biological Activity Data

Activity Type Findings
NMDA Receptor AntagonismSome derivatives showed higher activity than amantadine but less than memantine .
Trypanocidal ActivityCertain adamantane derivatives demonstrated significant trypanocidal activity against Trypanosoma brucei .
Enzyme InteractionBinding affinity studies suggest potential interactions with various biological targets.

Case Studies and Research Findings

  • Trypanocidal Activity : Research indicated that adamantane derivatives could have trypanocidal effects. In one study, specific compounds were tested against cultured T. brucei, showing promising results in inhibiting parasite growth .
  • Inhibition of 11β-HSD Isoforms : Although not directly related to this compound, studies on similar compounds indicated that certain adamantane derivatives could inhibit 11β-hydroxysteroid dehydrogenase (11β-HSD) isoforms, which are relevant in metabolic diseases such as obesity and diabetes .
  • General Biological Activity : The unique structural features of this compound may allow it to interact effectively with various enzymes and receptors, making it a candidate for further biochemical research and potential therapeutic applications.

Q & A

Q. What are the established synthetic routes for Adamantan-1-yl-(2-ethoxybenzyl)amine hydrochloride, and how can purity be optimized?

The compound is typically synthesized via reductive amination. For example, a Schiff base intermediate is formed by reacting 2-ethoxybenzaldehyde with 1-adamantanamine under anhydrous conditions, followed by reduction using sodium borohydride (NaBH₄) in methanol. Critical purification steps include recrystallization from ethanol/water mixtures and column chromatography (silica gel, eluent: dichloromethane/methanol 9:1). Purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) and ¹H NMR (DMSO-d₆, δ 1.2–4.3 ppm for ethoxy and adamantane protons) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction is employed for structural elucidation. Crystals are grown via slow evaporation of ethanol/water (1:2 v/v). Data collection uses Mo-Kα radiation (λ = 0.71073 Å), and refinement is performed with SHELXL (version 2018/3), which optimizes anisotropic displacement parameters and hydrogen bonding networks. Intramolecular hydrogen bonds (e.g., O–H⋯N, 2.61 Å) stabilize the structure, and residual electron density is analyzed to confirm solvent molecules .

Q. What biological activities are reported for this compound, and what assay conditions are critical?

The compound exhibits dopamine receptor agonism (IC₅₀ = 2.1 µM in HEK-293 cells transfected with D₂ receptors) and anti-influenza A activity (EC₅₀ = 0.8 µM in MDCK cells). Assays require strict control of cell passage number, serum-free media during viral infection, and validation via RT-PCR for viral RNA reduction. Positive controls (e.g., amantadine for antiviral assays) are essential .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data across studies?

Discrepancies often arise from variations in assay protocols. For example, antiviral EC₅₀ values depend on viral titer (MOI = 0.1–1.0), incubation time (24–48 h), and detection methods (plaque assay vs. qPCR). Methodological standardization, including inter-laboratory calibration of cell lines and replication in primary human bronchial epithelial cells, is recommended .

Q. What strategies optimize the compound’s crystallinity for structural studies?

Poor crystallinity is mitigated by solvent screening (e.g., acetonitrile/water vs. ethanol/water mixtures) and seeding with microcrystals. Slow cooling (0.5°C/min) from 50°C to 4°C enhances lattice formation. Twinning, observed in 15% of cases, is resolved using the TWINABS module in SHELXL .

Q. How can analytical methods (e.g., NMR, LC-MS) distinguish degradation products during stability studies?

Degradation under accelerated conditions (40°C/75% RH for 30 days) generates two main impurities: ethoxy group hydrolysis (detected via LC-MS at m/z 278.1) and adamantane ring oxidation (¹H NMR: δ 2.8 ppm for ketone formation). Method validation includes forced degradation studies and spike recovery (85–110%) for quantitation .

Q. What experimental designs mitigate hygroscopicity issues during storage?

The hydrochloride salt is hygroscopic; storage in argon-purged desiccators (silica gel) at −20°C reduces water uptake. Long-term stability (>6 months) requires periodic Karl Fischer titration to monitor moisture content (<0.1% w/w). Lyophilization from tert-butanol/water improves stability .

Q. How do structural modifications (e.g., ethoxy vs. methoxy substituents) impact receptor binding?

SAR studies show that ethoxy groups enhance lipophilicity (logP = 2.8 vs. 2.1 for methoxy), improving blood-brain barrier penetration (PAMPA-BBB permeability = 12 × 10⁻⁶ cm/s). Docking simulations (AutoDock Vina) indicate hydrogen bonding between the ethoxy oxygen and Tyr⁴⁰⁸ of the D₂ receptor .

Q. What in vitro models are suitable for assessing neurotoxicity?

Primary rat cortical neurons (DIV 7–10) treated with 10–100 µM compound for 24 h are assessed via LDH release (toxicity threshold >20%) and MTT assay (viability <70%). Co-treatment with NMDA receptor antagonists (e.g., MK-801) controls excitotoxicity .

Q. How can researchers validate target engagement in complex biological matrices?

Cellular thermal shift assays (CETSA) confirm target binding in HEK-293 lysates. A 2°C shift in melting temperature (Tₘ) after 10 µM compound treatment indicates stabilization of the D₂ receptor. Parallel reaction monitoring (PRM) mass spectrometry quantifies receptor abundance .

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